molecular formula C8H11NO2 B1322080 (3-Ethoxypyridin-2-yl)methanol CAS No. 62734-03-6

(3-Ethoxypyridin-2-yl)methanol

Cat. No.: B1322080
CAS No.: 62734-03-6
M. Wt: 153.18 g/mol
InChI Key: QLAGECZOQRFYJG-UHFFFAOYSA-N
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Description

(3-Ethoxypyridin-2-yl)methanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, characterized by the presence of an ethoxy group at the third position and a hydroxymethyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypyridin-2-yl)methanol typically involves the reaction of 2-chloromethyl-3-ethoxypyridine with a suitable reducing agent. One common method is the reduction of the chloromethyl derivative using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major products include (3-ethoxypyridin-2-yl)aldehyde and (3-ethoxypyridin-2-yl)carboxylic acid.

    Reduction: The major products include this compound and (3-ethoxypyridin-2-yl)amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Scientific Research Applications

(3-Ethoxypyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of (3-Ethoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation. Additionally, its antioxidant properties may help mitigate oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethoxypyridin-3-yl)methanol: Similar structure but with the ethoxy and hydroxymethyl groups at different positions.

    (3-Methoxypyridin-2-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    (3-Ethoxypyridin-2-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.

Uniqueness

(3-Ethoxypyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-ethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-8-4-3-5-9-7(8)6-10/h3-5,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAGECZOQRFYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621572
Record name (3-Ethoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62734-03-6
Record name (3-Ethoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-ethoxypicolinic acid (0.202 g, 1.21 mmol) in dry THF (1 mL) was added BH3.THF (1.0 M in THF, 5.0 mL, 5.0 mmol) and the reaction mixture stirred at room temperature for 2.5 hours. The mixture was then quenched with methanol (20 mL), stirred at reflux for 4 hours and concentrated under reduced pressure. The resultant crude product was dissolved in methanol (3×15 mL) and concentrated to give the desired crude alcohol (0.231 g) as an orange solid. 1H NMR (CDCl3): δ 1.46 (t, 3H, J=7.0 Hz), 4.07 (q, 2H, J=7.0 Hz), 4.74 (s, 2H), 7.09–7.20 (m, 2H), 8.14 (d, 1H, J=4.5 Hz).
Quantity
0.202 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Hydroxy-2-hydroxymethylpyridine (8.5 g) was added to a solution of sodium (1.565 g) in ethanol (100 cc) and the mixture was evaporated to dryness. Dimethylsulphoxide (180 cc) was added to the residue, and bromoethane (7.43 g) in dimethylsulphoxide (24 cc) was added over 20 minutes to the stirred mixture. The mixture was allowed to stand at room temperature for 65 hours, and was evaporated. The residue was partitioned between chloroform and water, and the chloroform extracts were evaporated to an oil which was converted into a crystalline hydrochloride m.p. 190°-191.5° by the addition of ethanolic hydrogen chloride. The hydrochloride was dissolved in water, and aqueous ammonia was added until the mixture was basic, and the mixture was extracted with chloroform. The chloroform extracts were evaporated and the residue crystallised from ethanol/diethyl ether to give 3-ethoxy-2-hydroxymethylpyridine (5.0 g) m.p. 74.5°-76°.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
1.565 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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